4-(4-Bromophenyl)-2-(cyclohexylamino)-4-oxobutanoic acid 4-(4-Bromophenyl)-2-(cyclohexylamino)-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.: 1031263-33-8
VCID: VC5425284
InChI: InChI=1S/C16H20BrNO3/c17-12-8-6-11(7-9-12)15(19)10-14(16(20)21)18-13-4-2-1-3-5-13/h6-9,13-14,18H,1-5,10H2,(H,20,21)
SMILES: C1CCC(CC1)NC(CC(=O)C2=CC=C(C=C2)Br)C(=O)O
Molecular Formula: C16H20BrNO3
Molecular Weight: 354.244

4-(4-Bromophenyl)-2-(cyclohexylamino)-4-oxobutanoic acid

CAS No.: 1031263-33-8

Cat. No.: VC5425284

Molecular Formula: C16H20BrNO3

Molecular Weight: 354.244

* For research use only. Not for human or veterinary use.

4-(4-Bromophenyl)-2-(cyclohexylamino)-4-oxobutanoic acid - 1031263-33-8

Specification

CAS No. 1031263-33-8
Molecular Formula C16H20BrNO3
Molecular Weight 354.244
IUPAC Name 4-(4-bromophenyl)-2-(cyclohexylamino)-4-oxobutanoic acid
Standard InChI InChI=1S/C16H20BrNO3/c17-12-8-6-11(7-9-12)15(19)10-14(16(20)21)18-13-4-2-1-3-5-13/h6-9,13-14,18H,1-5,10H2,(H,20,21)
Standard InChI Key HYLOXIKFRSIGLF-UHFFFAOYSA-N
SMILES C1CCC(CC1)NC(CC(=O)C2=CC=C(C=C2)Br)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound’s structure comprises a 4-bromophenyl group linked to a 4-oxobutanoic acid chain, with a cyclohexylamine substitution at the second carbon (Figure 1). Key identifiers include:

  • SMILES: C1CCC(CC1)NC(CC(=O)C2=CC=C(C=C2)Br)C(=O)O\text{C1CCC(CC1)NC(CC(=O)C2=CC=C(C=C2)Br)C(=O)O}

  • InChIKey: HYLOXIKFRSIGLF-UHFFFAOYSA-N\text{HYLOXIKFRSIGLF-UHFFFAOYSA-N} .
    X-ray crystallography of related compounds, such as 4-[(4-bromophenyl)amino]-2-methylidene-4-oxobutanoic acid, reveals intramolecular hydrogen bonding between amide and carboxylic acid groups, suggesting potential similarities in crystalline packing .

Predicted Physicochemical Properties

Experimental data for this compound is sparse, but computational predictions provide insights:

PropertyValue
Boiling Point532.4 ± 50.0 °C
Density1.42 ± 0.1 g/cm³
pKa2.11 ± 0.23
Molecular Weight354.24 g/mol

These values, derived from QSAR models, indicate moderate polarity and solubility in aprotic solvents like acetonitrile .

Synthesis and Reaction Pathways

Synthetic Strategies

While no explicit synthesis route for 4-(4-bromophenyl)-2-(cyclohexylamino)-4-oxobutanoic acid is documented, analogous compounds suggest multi-step protocols involving:

  • Friedel-Crafts Acylation: Toluene derivatives react with succinic anhydride in the presence of Lewis acids (e.g., AlCl₃) to form 4-aryl-4-oxobutanoic acids .

  • Amination: Cyclohexylamine may be introduced via nucleophilic substitution or reductive amination. For example, Ugi four-component reactions (Ugi-4CR) employing protected boronic acids and isocyanides yield structurally similar α-amino boronic acids .

  • Bromination: Electrophilic aromatic bromination of precursor phenyl groups using Br₂ or NBS (N-bromosuccinimide).

A proposed pathway is illustrated below:

Succinic AnhydrideFriedel-Crafts4-Phenyl-4-oxobutanoic AcidBromination4-(4-Bromophenyl)-4-oxobutanoic AcidAminationTarget Compound\text{Succinic Anhydride} \xrightarrow{\text{Friedel-Crafts}} \text{4-Phenyl-4-oxobutanoic Acid} \xrightarrow{\text{Bromination}} \text{4-(4-Bromophenyl)-4-oxobutanoic Acid} \xrightarrow{\text{Amination}} \text{Target Compound}

Optimization Challenges

Reaction conditions significantly impact yields. For instance, Ugi-4CR reactions require aprotic solvents (e.g., acetonitrile) and controlled isocyanide addition to suppress side reactions like the Passerini reaction . Ammonium chloride additives enhance imine formation, improving yields to ~74% in optimized setups .

SupplierLocationPurity
Ryan Scientific, Inc.United States>98%
Key Organics LimitedUnited Kingdom>98%
Matrix ScientificUnited States>98%

Pricing and availability vary; bulk quantities require direct inquiry .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator